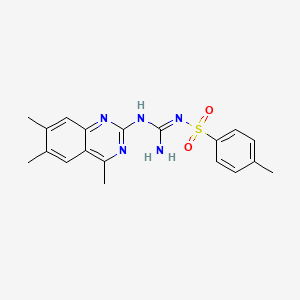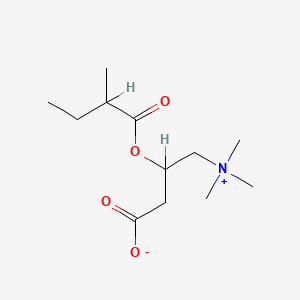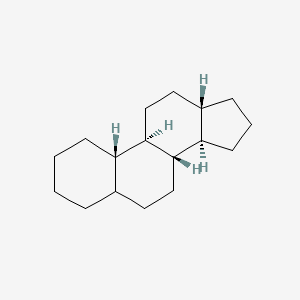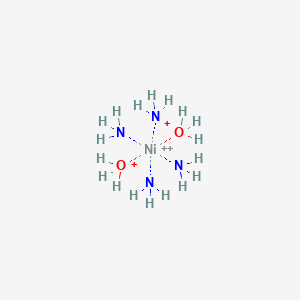
2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)sulfonyl-1-(4,6,7-trimethyl-2-quinazolinyl)guanidine is a member of quinazolines.
Applications De Recherche Scientifique
1. Bioactive Compound Synthesis
Research has demonstrated the synthesis of bioactive compounds using structures related to 2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine. A study by Wang et al. (2011) successfully constructed a library of isoquinolin-1-yl)guanidine, demonstrating their potential as inhibitors in biological systems.
2. Antitumor Activity
Another significant application is in antitumor activity. Research by Al-Romaizan et al. (2019) synthesized and evaluated triazolyl- and triazinyl-quinazolinediones, related to the compound , for their potency against human cell lines, indicating their relevance in cancer research.
3. Pharmacological Screening
In the realm of pharmacology, compounds similar to 2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine have been synthesized and screened for various activities. Patel et al. (2009) synthesized compounds that were tested for antimicrobial, antiinflammatory, and anticonvulsant activities, showcasing a wide range of potential pharmacological applications (Patel et al., 2009).
4. Antiviral Effects
There is also evidence of antiviral applications. Research by Herrmann et al. (1981) compared the antiviral effects of substituted benzimidazoles and guanidine, providing insights into the antiviral capabilities of related compounds.
5. Antimelanoma Potential
Sulfonylguanidines, closely related to the compound , have been evaluated for their potential as antimelanoma agents. Baladi et al. (2020) synthesized N-benzazol-2-yl-N′-sulfonyl guanidine derivatives and assessed their antiproliferative activity, revealing their potential in melanoma treatment (Baladi et al., 2020).
Propriétés
Nom du produit |
2-(4-Methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine |
|---|---|
Formule moléculaire |
C19H21N5O2S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1-(4,6,7-trimethylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C19H21N5O2S/c1-11-5-7-15(8-6-11)27(25,26)24-18(20)23-19-21-14(4)16-9-12(2)13(3)10-17(16)22-19/h5-10H,1-4H3,(H3,20,21,22,23,24) |
Clé InChI |
IIBQJNXNUUYJQZ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)


![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)
![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)
![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)

![(2Z)-2-[2-(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)



![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
![[18F]FMeNER-D2](/img/structure/B1236695.png)